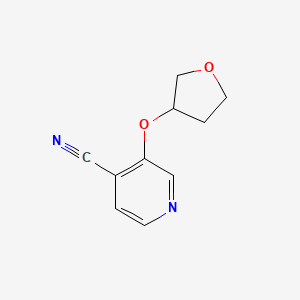

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile

Vue d'ensemble

Description

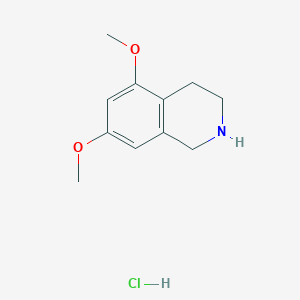

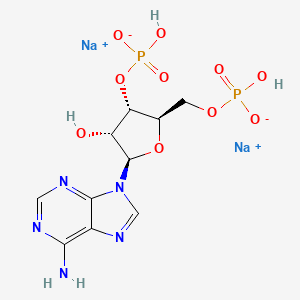

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives, such as 3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile, involves various methods. For instance, tetrahydrofuran can be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents . Other methods include the use of nickel catalysts and diaryl ketones for photochemical C-C bond formation via sp3 C-H functionalization of alkane feedstocks .Applications De Recherche Scientifique

- Application : This research focuses on the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions .

- Method : The method involves a three-step strategy for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .

- Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

- Application : This study aims to enhance the enantioselectivity of an esterase from Bacillus stearothermophilus towards tetrahydrofuran-3-yl acetate .

- Method : Two libraries of simultaneous double mutations in the active site region of an esterase from Bacillus stearothermophilus were constructed to improve the enantioselectivity in the hydrolysis of tetrahydrofuran-3-yl acetate .

- Results : The wild-type esterase showed only poor enantioselectivity (E 4.3) in the hydrolysis of (S)-tetrahydrofuran-3-yl acetate, the best variants obtained with this approach showed increased E-values of up to 10.4 .

- Application : This study provides insights into the mechanical stability of tetrahydrofuran hydrates .

- Method : The study uses a machine learning-based predictive framework for estimating the compressive strength of hydrates under diverse coupling conditions .

- Results : The study enhances our understanding of the mechanical properties and deformation mechanisms of hydrates .

Synthesis of Functionalized Tetrahydrofuran Derivatives

Enhancement of Enantioselectivity of an Esterase

Mechanical Stability of Tetrahydrofuran Hydrates

- Production of Tetrahydrofuran-3-ol

- Application : This study focuses on the production of tetrahydrofuran-3-ol from tetrahydrofuran-3-yl acetate .

- Method : The method involves the hydrolysis of tetrahydrofuran-3-yl acetate .

- Results : The wild-type esterase showed only poor enantioselectivity (E 4.3) in the hydrolysis of (S)-tetrahydrofuran-3-yl acetate, the best variants obtained with this approach showed increased E-values of up to 10.4 .

- Production of Tetrahydrofuran-3-ol

- Application : This study focuses on the production of tetrahydrofuran-3-ol from tetrahydrofuran-3-yl acetate .

- Method : The method involves the hydrolysis of tetrahydrofuran-3-yl acetate .

- Results : The wild-type esterase showed only poor enantioselectivity (E 4.3) in the hydrolysis of (S)-tetrahydrofuran-3-yl acetate, the best variants obtained with this approach showed increased E-values of up to 10.4 .

Orientations Futures

Propriétés

IUPAC Name |

3-(oxolan-3-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-5-8-1-3-12-6-10(8)14-9-2-4-13-7-9/h1,3,6,9H,2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJCRTURVVFERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Tetrahydrofuran-3-yl)oxy)isonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)

![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)